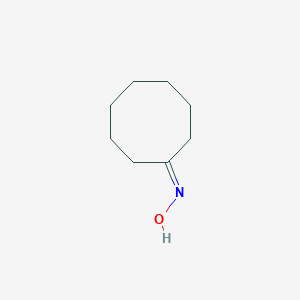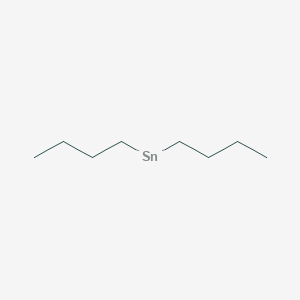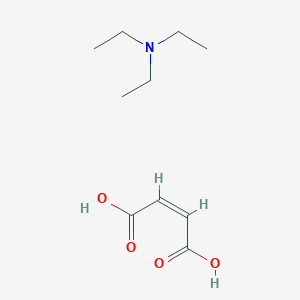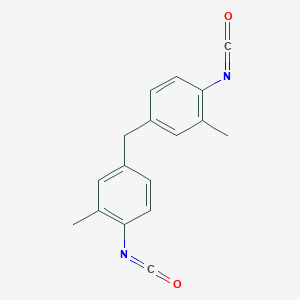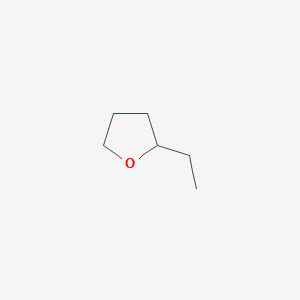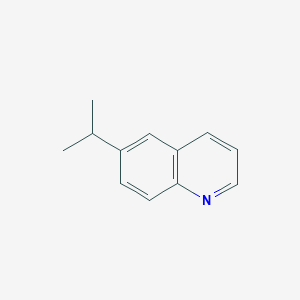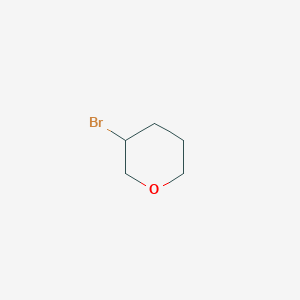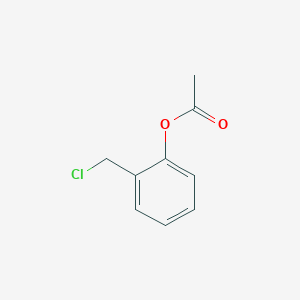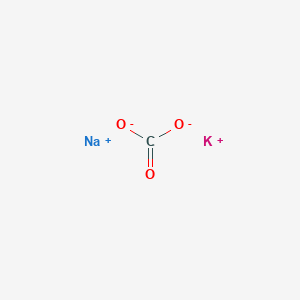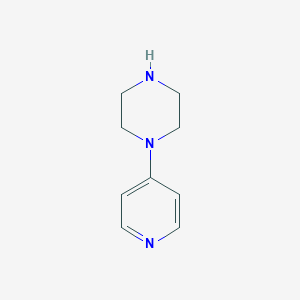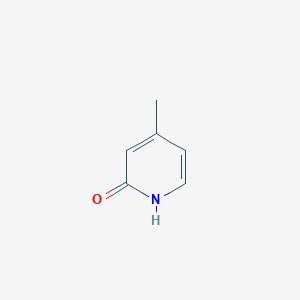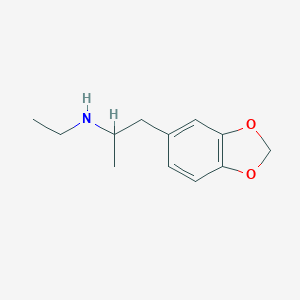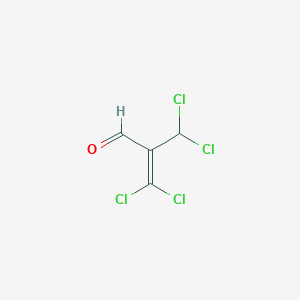
Acrolein, 3,3-dichloro-2-(dichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrolein, 3,3-dichloro-2-(dichloromethyl)- is a chemical compound that is used in various industrial processes. It is a highly reactive and toxic compound that can cause detrimental effects on human health and the environment. The purpose of
Wirkmechanismus
Acrolein is a highly reactive compound that can interact with various biomolecules, including proteins, DNA, and lipids. It can form covalent bonds with these molecules, leading to alterations in their structure and function. Acrolein has been shown to induce oxidative stress, inflammation, and cell death in various cell types.
Biochemische Und Physiologische Effekte
Acrolein has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress, inflammation, and cell death in various cell types. It has also been shown to alter the expression of various genes and proteins involved in cellular signaling pathways and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
Acrolein has several advantages for use in lab experiments, including its highly reactive nature and ability to form covalent bonds with various biomolecules. However, it is also highly toxic and can cause detrimental effects on human health and the environment. Careful handling and disposal of acrolein are necessary to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several future directions for the use of acrolein in scientific research. One area of interest is the development of new therapeutic agents that target acrolein-induced oxidative stress and inflammation. Another area of interest is the study of the role of acrolein in various diseases, including cancer and neurodegenerative disorders.
Conclusion
Acrolein, 3,3-dichloro-2-(dichloromethyl)- is a highly reactive and toxic compound that has been widely used in scientific research. It has several advantages for use in lab experiments, including its ability to form covalent bonds with various biomolecules. However, careful handling and disposal are necessary to ensure the safety of researchers and the environment. There are several future directions for the use of acrolein in scientific research, including the development of new therapeutic agents and the study of its role in various diseases.
Synthesemethoden
Acrolein is typically synthesized through the oxidation of propylene or glycerol. The process involves the use of a catalyst, such as silver or copper, to initiate the oxidation reaction. The resulting product is a clear, colorless liquid with a pungent odor.
Wissenschaftliche Forschungsanwendungen
Acrolein has been widely used in scientific research due to its highly reactive nature and ability to form covalent bonds with various biomolecules. It has been used as a cross-linking agent in the study of protein structure and function, as well as in the development of new therapeutic agents for various diseases.
Eigenschaften
CAS-Nummer |
14129-84-1 |
|---|---|
Produktname |
Acrolein, 3,3-dichloro-2-(dichloromethyl)- |
Molekularformel |
C4H2Cl4O |
Molekulargewicht |
207.9 g/mol |
IUPAC-Name |
3,3-dichloro-2-(dichloromethyl)prop-2-enal |
InChI |
InChI=1S/C4H2Cl4O/c5-3(6)2(1-9)4(7)8/h1,3H |
InChI-Schlüssel |
VGAPMLASFWCDHB-UHFFFAOYSA-N |
SMILES |
C(=O)C(=C(Cl)Cl)C(Cl)Cl |
Kanonische SMILES |
C(=O)C(=C(Cl)Cl)C(Cl)Cl |
Andere CAS-Nummern |
14129-84-1 |
Synonyme |
2-(DICHLOROMETHYL)-3,3-DICHLOROPROPENAL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



